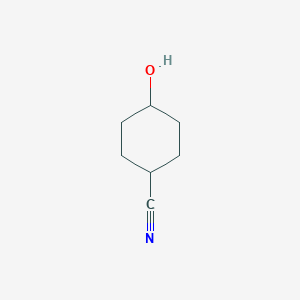

4-Hydroxycyclohexanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxycyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWQWXGBEHIOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504484 | |

| Record name | 4-Hydroxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24056-34-6 | |

| Record name | 4-Hydroxycyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24056-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxycyclohexanecarbonitrile chemical properties and structure

An In-Depth Technical Guide to 4-Hydroxycyclohexanecarbonitrile: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

Introduction: A Versatile Bifunctional Scaffold

This compound is a valuable bifunctional molecule featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and a nitrile (-C≡N) group. This unique combination of functional groups, situated on a non-aromatic, three-dimensional scaffold, makes it a highly versatile building block in modern organic synthesis. Its ability to undergo a wide range of chemical transformations at two distinct reactive sites has positioned it as a key intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its chemical structure, properties, spectroscopic signature, synthesis, and safe handling, tailored for researchers, chemists, and drug development professionals.

Key Identifiers:

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered carbocyclic ring. The hydroxyl and nitrile substituents at the 1 and 4 positions give rise to geometric isomerism.

Cis/Trans Isomerism

The relative spatial orientation of the hydroxyl and nitrile groups across the cyclohexane ring results in two distinct diastereomers: cis and trans.

-

cis-4-Hydroxycyclohexanecarbonitrile: Both the hydroxyl and nitrile groups are on the same face of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position while the other is equatorial.

-

trans-4-Hydroxycyclohexanecarbonitrile: The hydroxyl and nitrile groups are on opposite faces of the ring. The most stable chair conformation allows both bulky substituents to occupy equatorial positions, minimizing steric strain. This generally makes the trans isomer the more thermodynamically stable of the two.

The specific isomer used can have profound implications for the stereochemical outcome of subsequent reactions and the final conformation of target molecules, a critical consideration in drug design.

Caption: Geometric isomers of this compound.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The following data provides a reference for the identification and quality control of this compound.

Chemical and Physical Properties

The properties of this compound are summarized in the table below, compiled from computed data and supplier information.

| Property | Value | Source |

| IUPAC Name | 4-hydroxycyclohexane-1-carbonitrile | [3] |

| Appearance | Colorless to light yellow oil | [4] |

| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| pKa | 14.69 ± 0.40 (Predicted) | [4] |

| LogP | -0.09 | [1] |

| Topological Polar Surface Area | 44 Ų | [3] |

| Refractive Index | 1.484 | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent absorption bands corresponding to its functional groups. A strong, broad band appears in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the alcohol, with the broadening caused by hydrogen bonding. A sharp, medium-intensity band appears around 2250-2240 cm⁻¹, which is characteristic of the C≡N nitrile stretch. Additional peaks for C-H and C-O stretching are also present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets for the cyclohexane ring protons between approximately 1.0-2.5 ppm. A distinct signal, often a broad singlet, corresponds to the hydroxyl proton (-OH). The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet, with its chemical shift and multiplicity being highly dependent on the cis/trans stereochemistry.

-

¹³C NMR: The spectrum will display signals for the seven carbons. The nitrile carbon (C≡N) is typically found downfield around 120 ppm. The carbon attached to the hydroxyl group (CH-OH) appears in the 65-75 ppm range, while the remaining aliphatic carbons of the ring resonate between 20-40 ppm.

-

-

Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z = 125.17). Predicted collision cross-section (CCS) values can further aid in identification.[6] Common fragmentation patterns may include the loss of water [M-H₂O]⁺ and the loss of the nitrile group.

Synthesis, Reactivity, and Applications

A Standard Synthetic Protocol

A highly efficient and common method for synthesizing this compound is through the selective reduction of the corresponding ketone, 4-oxocyclohexanecarbonitrile.[4] The use of sodium borohydride (NaBH₄) in an alcoholic solvent is a field-proven choice due to its mild nature and high chemoselectivity for reducing ketones in the presence of nitriles.

Experimental Protocol: Reduction of 4-Oxocyclohexanecarbonitrile [4]

-

Reaction Setup: To a 250 mL round-bottomed flask, add 4-oxocyclohexanecarbonitrile (10 g, 81.20 mmol, 1.0 eq.) and methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0 °C.

-

Reagent Addition: Slowly add sodium borohydride (1.52 g, 40.18 mmol, 0.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Causality Note: The slow, portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous ammonium chloride solution while cooling in an ice bath. Trustworthiness Note: This step safely neutralizes any unreacted borohydride and hydrolyzes the borate-ester intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

-

Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product: The procedure affords this compound (yields up to 99%) as a colorless oil.[4]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its two functional groups.

-

Reactions at the Hydroxyl Group: The alcohol can be oxidized to the corresponding ketone, esterified with carboxylic acids or acyl chlorides, or converted into an ether. It can also act as a nucleophile or be transformed into a leaving group for substitution reactions.

-

Reactions at the Nitrile Group: The nitrile is a versatile precursor to other key functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-hydroxycyclohexanecarboxylic acid) or reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form a primary amine (4-(aminomethyl)cyclohexan-1-ol).

This dual functionality allows for sequential or protected chemical modifications, enabling the construction of complex molecules with precise control over their architecture. It serves as an important scaffold for creating libraries of compounds in drug discovery programs, where the cyclohexane core provides a desirable three-dimensional, non-planar structure compared to flat aromatic rings.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling and Storage

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]

-

First Aid: In case of contact, wash skin with copious amounts of water.[2] For eye contact, rinse thoroughly with water for at least 15 minutes.[2] If inhaled, move to fresh air.[2] In all cases of significant exposure, seek immediate medical attention.[2]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature.[4] Keep away from heat, sparks, and open flames.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1]

Conclusion

This compound is a deceptively simple yet powerful chemical intermediate. Its well-defined stereochemistry, predictable reactivity at two distinct functional groups, and straightforward synthesis make it an indispensable tool for synthetic chemists. Its utility as a non-aromatic scaffold is particularly relevant in the field of medicinal chemistry, where the introduction of three-dimensional character is a key strategy for optimizing drug-like properties. A thorough understanding of its properties, handling, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

This compound | CAS#:24056-34-6 | Chemsrc . Chemsrc. [Link]

-

This compound | C7H11NO | CID 12617272 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Hydroxy-1-methylcyclohexane-1-carbonitrile | C8H13NO | CID 21425080 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Hydroxy-1,4-dimethylcyclohexane-1-carbonitrile | C9H15NO | CID 59442551 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C7H11NO) . PubChemLite. [Link]

Sources

- 1. This compound | CAS#:24056-34-6 | Chemsrc [chemsrc.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H11NO | CID 12617272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanecarbonitrile, 4-hydroxy- | 24056-34-6 [chemicalbook.com]

- 5. Cyclohexanecarbonitrile, 4-hydroxy- | 24056-34-6 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 4-Hydroxycyclohexanecarbonitrile: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxycyclohexanecarbonitrile, a versatile bifunctional molecule with significant potential in synthetic and medicinal chemistry. The guide delves into the compound's core characteristics, including its IUPAC name, CAS number, and critical stereochemical considerations. Detailed methodologies for its synthesis, with a focus on stereoselective approaches to the cis and trans isomers, are presented. Furthermore, this document explores the spectroscopic properties for isomer differentiation, its reactivity, and its emerging applications as a valuable building block in the development of novel therapeutics.

Introduction: A Molecule of Versatility

This compound, a molecule possessing both a hydroxyl and a nitrile functional group, represents a valuable scaffold for organic synthesis. Its cyclic structure provides a rigid framework, while the two functional groups offer orthogonal reactivity, making it an attractive starting material for the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of stereoisomers, namely cis and trans forms, adds another layer of complexity and opportunity, as the biological activity of derivative compounds can be highly dependent on their three-dimensional structure.

Core Identification:

| IUPAC Name | 4-hydroxycyclohexane-1-carbonitrile[1] |

| CAS Number | 24056-34-6[1] |

| Molecular Formula | C₇H₁₁NO[1] |

| Molecular Weight | 125.17 g/mol [1] |

| Synonyms | 4-cyanocyclohexanol, 4-hydroxycyclohexane-carbonitrile[1] |

The cyclohexane ring in this compound exists predominantly in a chair conformation. The relative orientation of the hydroxyl and nitrile groups gives rise to two diastereomers: cis and trans. In the trans isomer, both substituents can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one substituent is axial while the other is equatorial. This seemingly subtle difference has profound implications for the molecule's physical, chemical, and biological properties.

Synthesis and Stereocontrol: Accessing the Isomers

The most common synthetic route to this compound is the reduction of 4-oxocyclohexanecarbonitrile. The choice of reducing agent and reaction conditions is paramount in controlling the stereochemical outcome of this transformation.

General Synthesis via Reduction

A non-stereoselective synthesis can be readily achieved using common reducing agents like sodium borohydride.

Experimental Protocol: Non-Stereoselective Reduction of 4-Oxocyclohexanecarbonitrile

-

Materials: 4-Oxocyclohexanecarbonitrile, Methanol, Sodium Borohydride, Ethyl Acetate, Saturated Aqueous Ammonium Chloride, Anhydrous Sodium Sulfate.

-

Procedure:

-

Dissolve 4-oxocyclohexanecarbonitrile in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise while maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.

-

Stereoselective Synthesis: A Tale of Two Faces

Achieving a high diastereomeric excess of either the cis or trans isomer requires careful selection of the hydride source, as its steric bulk will dictate the facial selectivity of the attack on the carbonyl group.

-

Synthesis of trans-4-Hydroxycyclohexanecarbonitrile (Axial Attack): The thermodynamically more stable trans isomer is typically favored when using less sterically hindered reducing agents. The hydride attacks the carbonyl from the axial face, leading to the formation of the equatorial alcohol. Sodium borohydride, while not highly selective, often provides a majority of the trans product.

-

Synthesis of cis-4-Hydroxycyclohexanecarbonitrile (Equatorial Attack): To favor the formation of the cis isomer (axial alcohol), a more sterically demanding reducing agent is required. These bulky reagents preferentially attack the carbonyl from the less hindered equatorial face. L-Selectride® (lithium tri-sec-butylborohydride) is a prime example of a reagent used to achieve this outcome.[2]

Spectroscopic Characterization: Differentiating the Diastereomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The key lies in the chemical shift and coupling constants of the protons on C1 and C4.

¹H NMR Spectroscopy:

-

trans Isomer: In the more stable chair conformation, both the proton at C1 (methine proton adjacent to the hydroxyl group) and the proton at C4 (methine proton adjacent to the nitrile group) are in axial positions. This leads to large axial-axial couplings (J ≈ 10-13 Hz) with the adjacent axial protons, resulting in a signal that is a triplet of triplets or a multiplet with a large width. The chemical shift of the C1 proton is typically found at a lower ppm value (more shielded) compared to the cis isomer.

-

cis Isomer: In the cis isomer, one of the C1 or C4 protons is axial, and the other is equatorial. The equatorial proton will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a broader, less resolved multiplet. The chemical shift of the equatorial proton is generally at a higher ppm value (more deshielded) than its axial counterpart in the trans isomer. A similar principle applies to the proton on the carbon bearing the nitrile group.[3]

¹³C NMR Spectroscopy:

The carbon chemical shifts are also sensitive to the stereochemistry. The carbon bearing an axial substituent will be shielded (lower ppm value) compared to when it bears an equatorial substituent, a phenomenon known as the gamma-gauche effect. Therefore, the C1 and C4 signals in the ¹³C NMR spectrum can further aid in the assignment of the isomers.[3]

Infrared (IR) Spectroscopy:

Both isomers will show characteristic absorptions for the hydroxyl group (a broad peak around 3300-3500 cm⁻¹) and the nitrile group (a sharp peak around 2240 cm⁻¹). While subtle differences in the fingerprint region may exist, IR spectroscopy is generally less definitive than NMR for distinguishing between these diastereomers.

Mass Spectrometry (MS):

The mass spectra of the cis and trans isomers are expected to be very similar, showing a molecular ion peak and common fragmentation patterns. Therefore, mass spectrometry alone is not a suitable technique for isomer differentiation.

Reactivity and Chemical Transformations

The bifunctional nature of this compound allows for a wide range of chemical transformations.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo oxidation to the corresponding ketone, etherification, esterification, and displacement reactions after conversion to a better leaving group (e.g., a tosylate or mesylate).

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

Applications in Drug Discovery and Development

The this compound scaffold is an emerging building block in medicinal chemistry. Its rigid cyclic nature can help in positioning functional groups in a well-defined spatial orientation, which is crucial for molecular recognition by biological targets.

While direct incorporation into marketed drugs is not yet widespread, its derivatives are of significant interest. For instance, the corresponding amine, 4-(aminomethyl)cyclohexanol, derived from the reduction of the nitrile group, is a valuable pharmacophore. Furthermore, the structural motif is being explored in the synthesis of inhibitors for various therapeutic targets.

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is implicated in various autoimmune diseases. Small molecule inhibitors of JAKs are a major focus of drug discovery.[4][5] The cyclohexyl core of this compound can serve as a scaffold to present pharmacophoric elements that interact with the ATP-binding site of these kinases.[6][7][8]

Antiviral Agents: The development of novel antiviral therapies is a constant need. The synthesis of nucleoside and non-nucleoside inhibitors often involves carbocyclic scaffolds. The functional handles on this compound make it a potential starting material for the synthesis of such compounds.[9][10][11]

Safety, Handling, and Storage

Hazard Identification:

This compound is classified as harmful.

-

GHS Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.[1]

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapor or mist.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a molecule with significant untapped potential. Its straightforward synthesis, coupled with the ability to control its stereochemistry, makes it a valuable tool for synthetic and medicinal chemists. The distinct spectroscopic signatures of its cis and trans isomers allow for unambiguous characterization, a critical aspect in the development of stereochemically pure compounds. As the demand for novel, three-dimensionally complex scaffolds in drug discovery continues to grow, the utility of this compound as a versatile building block is poised to expand, paving the way for the development of new and improved therapeutics.

References

- BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem.

- Wiley-VCH. (2008).

- PubChem. (n.d.). This compound.

- PubMed. (2024).

- Odinity. (2013). Hydride Reduction Reactions: A Stereoselective Adventure.

- MDPI. (n.d.).

- EurekAlert!. (2016).

- Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. (2021).

- Beilstein Journals. (n.d.).

- compared using 13C nmr spectroscopy. (n.d.).

- BioKB. (n.d.). Synthesis and clinical application of small-molecule inhibitors of Janus kinase.

- PubMed. (2009).

- PubMed. (n.d.). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed. (2013). The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄.

- Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D. (2021).

- PubMed Central. (2020).

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).

- Google Patents. (n.d.). WO2008070447A2 - Anti-viral compounds.

- MDPI. (2022). Potential Antiviral Action of Alkaloids.

- ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery.

- VCU Scholars Compass. (2023). "I. Preparation of Strategic Synthetic Building Blocks for World Health" by Jeffrey M. Noble.

Sources

- 1. This compound | C7H11NO | CID 12617272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. odinity.com [odinity.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. globethesis.com [globethesis.com]

- 6. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxycyclohexanecarbonitrile

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 4-hydroxycyclohexanecarbonitrile, a valuable building block in pharmaceutical and materials science. The primary focus is the reduction of the precursor, 4-oxocyclohexanecarbonitrile. This document navigates the critical aspects of various synthetic methodologies, including metal hydride reductions, catalytic hydrogenation, and transfer hydrogenation. A significant emphasis is placed on the principles of stereoselectivity, offering insights into controlling the formation of cis and trans isomers. The guide furnishes detailed experimental protocols, comparative analysis of different synthetic routes, and methods for product characterization and purification, designed to equip researchers and drug development professionals with the knowledge to execute this transformation efficiently and selectively.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a cyclohexane scaffold, allows for diverse subsequent chemical modifications. The stereochemical relationship between these two functional groups (cis or trans) is often crucial for the biological activity and physical properties of the final product, making stereoselective synthesis a primary challenge and a topic of significant interest.[1][2] For instance, derivatives of this scaffold are explored as Janus Kinase (JAK) inhibitors and have been incorporated into antipsychotic drugs like cariprazine.[1][3] This guide focuses on the pivotal reduction step of 4-oxocyclohexanecarbonitrile, a common precursor, to yield the desired cis/trans isomers of this compound.[4]

Strategic Approaches to the Reduction of 4-Oxocyclohexanecarbonitrile

The conversion of 4-oxocyclohexanecarbonitrile to this compound is a classic ketone reduction. However, the presence of the nitrile group introduces the challenge of chemoselectivity. An ideal reagent must selectively reduce the ketone without affecting the nitrile. Furthermore, the stereochemical outcome—the ratio of cis to trans isomers—is governed by the method and reagents employed. The primary synthetic strategies revolve around three main classes of reduction.

Metal Hydride Reduction

Metal hydrides are the most common reagents for ketone reduction in a laboratory setting. The choice of hydride reagent is critical for both chemoselectivity and stereoselectivity.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for this transformation.[5][6] It readily reduces aldehydes and ketones but does not typically reduce less reactive functional groups like nitriles or esters under standard conditions.[5][6] The stereoselectivity of NaBH₄ with substituted cyclohexanones is governed by a balance of steric and electronic factors. For small hydride reagents like NaBH₄, axial attack on the carbonyl is often favored to avoid torsional strain in the transition state, leading predominantly to the equatorial alcohol.[7] In this case, this would favor the formation of the trans-4-hydroxycyclohexanecarbonitrile isomer.

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ can reduce ketones, esters, carboxylic acids, and nitriles.[8][9] Its high reactivity makes it unsuitable for this specific transformation, as it would likely reduce both the ketone and the nitrile group, leading to the corresponding aminomethyl alcohol. While its stereoselectivity in cyclohexanone reductions is well-studied, its lack of chemoselectivity makes it a poor choice here.[9][10]

-

Bulky Hydride Reagents (e.g., L-Selectride®): Sterically hindered hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit opposite stereoselectivity to NaBH₄.[7] The large size of the reagent forces an equatorial attack on the carbonyl, leading to the formation of the axial alcohol as the major product.[7] This would be the preferred method for synthesizing the cis-4-hydroxycyclohexanecarbonitrile isomer.

Catalytic Hydrogenation

This method involves the use of hydrogen gas (H₂) and a metal catalyst. It is a powerful technique, particularly for large-scale industrial processes.

-

Catalysts and Conditions: Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel (Raney Ni). The reaction conditions (temperature, pressure, solvent, and catalyst choice) are critical. While catalytic hydrogenation can be highly effective for ketone reduction, harsher conditions (high pressure and temperature) can also lead to the reduction of the nitrile to a primary amine.[11] Therefore, careful optimization is required to achieve chemoselectivity. Specialized catalysts, like the Lindlar catalyst, are known for their ability to selectively hydrogenate certain functional groups while leaving others intact, though they are primarily used for alkyne to cis-alkene reductions.[12]

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones.[13][14]

-

Mechanism and Advantages: This reaction involves a hydrogen transfer from a sacrificial alcohol, typically isopropanol, to the ketone, catalyzed by a metal alkoxide like aluminum isopropoxide.[14][15] The reaction proceeds through a six-membered cyclic transition state.[15] A key advantage of the MPV reduction is its exceptional chemoselectivity; it leaves most other reducible functional groups, including nitriles, untouched.[16] This makes it an excellent candidate for the synthesis of this compound. The reaction is reversible, and driving it to completion often involves removing the acetone byproduct by distillation.[14] The stereoselectivity can be high, often favoring the thermodynamically more stable alcohol.[17]

Comparative Analysis of Reduction Methodologies

The choice of synthetic method depends on the desired stereoisomer, scale, available equipment, and safety considerations.

| Method | Reagent/Catalyst | Typical Conditions | Chemoselectivity | Predominant Stereoisomer | Advantages | Disadvantages |

| Sodium Borohydride Reduction | NaBH₄ | Methanol or Ethanol, 0 °C to RT[18] | Excellent (Ketone > Nitrile)[5] | trans (Equatorial OH)[7] | Operationally simple, safe, inexpensive, high chemoselectivity.[6][19] | Limited to producing the trans isomer as the major product. |

| Bulky Hydride Reduction | L-Selectride® | THF, -78 °C | Excellent (Ketone > Nitrile) | cis (Axial OH)[7] | High stereoselectivity for the cis isomer. | Reagent is more expensive, requires anhydrous/inert conditions, and lower temperatures. |

| Catalytic Hydrogenation | Pd/C, H₂ | H₂ (1-50 atm), RT to 80 °C, Methanol/Ethanol | Good to Poor | Mixture, dependent on catalyst/conditions | Scalable, "green" reagent (H₂), catalyst is recyclable. | Potential over-reduction of nitrile, requires specialized pressure equipment, catalyst can be pyrophoric.[11] |

| MPV Reduction | Al(Oi-Pr)₃ | Isopropanol (reflux)[14] | Excellent (Ketone > Nitrile)[15][16] | trans (Thermodynamic product)[17] | Excellent chemoselectivity, mild conditions, inexpensive reagents.[15] | Reversible reaction requires removal of acetone, can be slow. |

Visualization of Synthesis and Workflow

Reaction Pathway

The diagram below illustrates the reduction of 4-oxocyclohexanecarbonitrile to its cis and trans isomers via hydride addition.

Caption: Stereoselective reduction pathways.

General Experimental Workflow

The following flowchart outlines the typical steps involved in the synthesis, workup, and purification process.

Caption: From reaction to pure product.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of trans-4-Hydroxycyclohexanecarbonitrile via Sodium Borohydride Reduction

This protocol is adapted from standard procedures for the reduction of cyclohexanones and prioritizes safety and simplicity.[5][18]

Materials:

-

4-Oxocyclohexanecarbonitrile (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

5% Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxocyclohexanecarbonitrile in methanol (approx. 10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride in small portions over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture back to 0 °C and slowly quench the reaction by adding deionized water, followed by 5% HCl until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a mixture of isomers, predominantly the trans form.

Product Purification and Characterization

The crude product from the reduction is a mixture of cis and trans diastereomers. The separation and characterization of these isomers are critical for downstream applications.

Purification

-

Flash Column Chromatography: This is the most effective method for separating the cis and trans isomers.[2] A silica gel stationary phase with a gradient mobile phase of ethyl acetate in hexanes is typically effective. The two isomers will have different retention factors (Rf) and will elute separately.

-

Recrystallization: If the product is a solid and one isomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[20][21]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between the cis and trans isomers. The proton attached to the carbon bearing the hydroxyl group (H-C-OH) will exhibit a different chemical shift and coupling constant (J-value) in each isomer due to its axial or equatorial orientation. Typically, an axial proton has a larger coupling constant (larger dihedral angle with neighboring axial protons) than an equatorial proton.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the ratio of the two isomers in the crude product and assess purity. While the isomers will have the same mass, they will typically have different retention times on the GC column.[22]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of the key functional groups: a broad absorption around 3300 cm⁻¹ for the O-H stretch and a sharp absorption around 2240 cm⁻¹ for the C≡N stretch. It is less effective at distinguishing between the stereoisomers.

Conclusion

The synthesis of this compound from its keto-precursor is a versatile transformation that can be tailored to yield specific stereoisomers. For the synthesis of the thermodynamically favored trans isomer, sodium borohydride offers a safe, economical, and highly chemoselective method suitable for most laboratory scales. For targeted synthesis of the cis isomer, sterically demanding reagents like L-Selectride® are required, albeit with greater cost and stricter handling requirements. Catalytic methods like the Meerwein-Ponndorf-Verley reduction provide an excellent alternative with high chemoselectivity, while catalytic hydrogenation presents a scalable industrial option that requires careful optimization to prevent over-reduction. The appropriate choice of methodology is ultimately dictated by the specific stereochemical requirements, scale, and resources of the research or development program.

References

-

AIDIC. Meerwein-Ponndorf-Verley reduction of cyclohexanone catalysed by zirconium species-doped silica. Monolithic continuous–flow mi. Available from: [Link]

-

Ashby, E. C. METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology; 1969. Available from: [Link]

-

Luibrand, R. T., Taigounov, I. R., & Taigounov, A. A. A Theoretical Study of the Reaction of Lithium Aluminum Hydride with Formaldehyde and Cyclohexanone. The Journal of Organic Chemistry. 2001;66(10):3457-3462. Available from: [Link]

-

ResearchGate. Meerwein–Ponndorf–Verley reduction of cyclohexanone catalyzed by partially crystalline zirconosilicate | Request PDF. Available from: [Link]

-

National Institutes of Health. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC. Available from: [Link]

-

Royal Society of Chemistry. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. Available from: [Link]

-

ResearchGate. A Theoretical Study of the Reaction of Lithium Aluminum Hydride with Formaldehyde and Cyclohexanone | Request PDF. Available from: [Link]

-

Chemistry Learner. Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. 2020. Available from: [Link]

-

Nace, H. R., & Smith, B. B. The Reduction of Cyclohexanone Cyanohydrin by Lithium Aluminum Hydride. Journal of the American Chemical Society. 1952;74(8):1861-1862. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Chromatography Today. Easy purification of isomers with prepacked glass columns. Available from: [Link]

-

Common Organic Chemistry. Sodium Borohydride. Available from: [Link]

-

PubChemLite. This compound (C7H11NO). Available from: [Link]

-

PubChem. 4-Hydroxy-1-methylcyclohexane-1-carbonitrile. Available from: [Link]

-

ResearchGate. Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. 2011. Available from: [Link]

-

ResearchGate. Reduction using sodium borohyride? Available from: [Link]

-

National Institutes of Health. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available from: [Link]

-

PubChem. 4-Hydroxycyclohexanecarboxylic acid. Available from: [Link]

-

YouTube. Sodium borohydride reduction. 2018. Available from: [Link]

-

PubChem. 1-Cyano-1-hydroxycyclohexane. Available from: [Link]

-

PubChem. rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile. Available from: [Link]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. 2016. Available from: [Link]

-

Chemsrc. This compound | CAS#:24056-34-6. Available from: [Link]

-

PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. 2024. Available from: [Link]

-

MDPI. Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. 2024. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available from: [Link]

- Google Patents. US3880925A - Separation and purification of cis and trans isomers.

- Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

ResearchGate. Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Available from: [Link]

-

ChemRxiv. Stereoselective synthesis of spirocyclic-pyrrolo-quinolinones via cascade [4+2] annulation of indole-based chalcones and activated carbonyl compounds. Available from: [Link]

-

PubMed. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Available from: [Link]

-

Royal Society of Chemistry. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry. Available from: [Link]

-

MDPI. Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. 2024. Available from: [Link]

-

Doc Brown's Chemistry. Selected structural isomers of molecular formula C 4 H 6. Available from: [Link]

Sources

- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. CYCLOHEXANECARBONITRILE, 4-OXO- | 34916-10-4 [chemicalbook.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GT Digital Repository [repository.gatech.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 15. chemistnotes.com [chemistnotes.com]

- 16. aidic.it [aidic.it]

- 17. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 4-Hydroxycyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarbonitrile is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a hydroxyl and a nitrile group on a cyclohexane ring, allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of novel compounds. The stereochemistry of the hydroxyl group relative to the nitrile (cis or trans) can lead to different isomers with distinct physical and chemical properties, a critical consideration in drug design and development where specific three-dimensional arrangements are often paramount for biological activity.

This guide provides a focused overview of two key physical properties of this compound: its boiling point and density. Understanding these fundamental characteristics is essential for its purification, handling, and application in various synthetic protocols.

Core Physical Properties

The physical properties of this compound are crucial for its practical application in a laboratory setting. Below is a summary of the available data for its boiling point and density.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 153-154 °C | at 12 Torr | [1] |

| Density | 1.05 ± 0.1 g/cm³ | Predicted | [1] |

It is important to note that the boiling point is an experimentally determined value at reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point. The density, however, is a predicted value and should be treated as an estimation until experimentally verified. For comparison, the isomer 1-hydroxycyclohexanecarbonitrile has a reported experimental density of 1.031 g/mL.

Methodologies for Experimental Determination

To ensure the accuracy of physical data, standardized experimental procedures are imperative. The following sections detail established methods for determining the boiling point and density of a liquid organic compound like this compound.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid. The unique shape of the Thiele tube allows for uniform heating of a heat-transfer fluid (such as mineral oil) by convection, ensuring a gradual and consistent temperature increase around the sample.

Experimental Protocol:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, with the bulb of the thermometer level with the sample. This assembly is then secured in a Thiele tube containing a heating oil, ensuring the sample is fully immersed.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Upon further heating, the vapor pressure of the sample will increase. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

Temperature Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary tube equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Determination: Mass and Volume Measurement

The density of a liquid is its mass per unit volume. A straightforward and common method for determining density involves measuring the mass of a known volume of the liquid.

Experimental Protocol:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

Volume of Liquid: A specific volume of the liquid sample is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.

-

Mass of Container and Liquid: The mass of the container with the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

-

Temperature: The temperature of the liquid should be recorded as density is temperature-dependent.

Caption: Workflow for Density Determination by Mass and Volume Measurement.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its use in research and development. This guide has provided the currently available data for these properties and detailed the standard experimental procedures for their verification. For researchers and drug development professionals, the accurate determination and application of these properties are essential for the successful synthesis and purification of novel chemical entities.

References

Sources

An In-depth Technical Guide to 4-Hydroxycyclohexanecarbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarbonitrile, a bifunctional cycloaliphatic compound, represents a versatile scaffold of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique combination of a hydroxyl group and a nitrile moiety on a cyclohexane ring offers multiple avenues for chemical modification, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the fundamental properties, detailed synthetic protocols, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Core Molecular Attributes

This compound is a cycloaliphatic nitrile with the molecular formula C₇H₁₁NO.[1] Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group at the 1- and 4-positions, respectively. The presence of these two functional groups imparts both polar and reactive characteristics to the molecule.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | PubChem[1] |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| Exact Mass | 125.084063974 Da | PubChem[1] |

| IUPAC Name | 4-hydroxycyclohexane-1-carbonitrile | PubChem[1] |

| CAS Number | 24056-34-6 | PubChem[1] |

Stereoisomerism

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the hydroxyl and nitrile groups relative to the plane of the cyclohexane ring dictates the isomer. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereoisomerism is a critical consideration in synthetic strategies and in the biological activity of its derivatives, as the three-dimensional structure of a molecule is paramount in its interaction with biological targets.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 4-oxocyclohexanecarbonitrile. This method is favored for its high yield and the ready availability of the starting material.

Synthetic Pathway: Reduction of 4-Oxocyclohexanecarbonitrile

The synthesis proceeds via the reduction of the ketone functionality of 4-oxocyclohexanecarbonitrile using a mild reducing agent such as sodium borohydride (NaBH₄). The causality behind this choice of reagent lies in its chemoselectivity; NaBH₄ readily reduces ketones and aldehydes without affecting the more resistant nitrile group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures.

Materials:

-

4-Oxocyclohexanecarbonitrile

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 g (81.20 mmol) of 4-oxocyclohexanecarbonitrile in 100 mL of methanol under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add 1.52 g (40.18 mmol) of sodium borohydride to the stirred solution in portions. (Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas).

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield this compound as a colorless oil (expected yield: ~99%).

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

-

O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range correspond to the C-H stretching vibrations of the cyclohexane ring.

-

C≡N Stretch: A sharp, medium-intensity peak around 2250-2200 cm⁻¹ is a characteristic signal for the nitrile group.

-

C-O Stretch: A band in the 1260-1000 cm⁻¹ region signifies the C-O stretching of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The signals for the cyclohexane ring protons will appear as complex multiplets in the upfield region (typically 1.0-2.5 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) will resonate further downfield, and its chemical shift will be dependent on the solvent and concentration. The proton on the carbon adjacent to the nitrile group will also be shifted downfield.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the 115-125 ppm range. The carbon attached to the hydroxyl group (C-OH) will resonate around 60-75 ppm. The remaining cyclohexane carbons will have signals in the 20-45 ppm region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 125. Fragmentation patterns would likely involve the loss of water ([M-H₂O]⁺) from the molecular ion, as well as other characteristic cleavages of the cyclohexane ring.

Applications in Drug Discovery and Development

While this compound itself is not an active pharmaceutical ingredient, its structural motifs are present in various biologically active molecules, making it a valuable starting material for medicinal chemistry campaigns.

The Cyclohexane Scaffold

The cyclohexane ring is a common scaffold in drug design. It provides a three-dimensional framework that can orient functional groups in specific spatial arrangements to optimize interactions with biological targets. Its conformational flexibility, primarily through chair-boat interconversions, allows for the fine-tuning of ligand binding.

The Nitrile Group as a Pharmacophore

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and a bioisostere for a carbonyl group. In some cases, the nitrile can form covalent bonds with enzymatic targets, leading to potent and irreversible inhibition.

Potential as a Synthetic Intermediate

The bifunctional nature of this compound allows for a wide range of chemical transformations.

-

The hydroxyl group can be oxidized to a ketone, esterified, or etherified to introduce new functionalities.

-

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

This dual reactivity enables the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. For instance, the conversion of the nitrile to an amine and the hydroxyl to other functionalities can lead to the creation of novel amino-alcohol structures, which are privileged motifs in many therapeutic agents.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

Harmful if swallowed (H302)[1]

-

Harmful in contact with skin (H312)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

Harmful if inhaled (H332)[1]

-

May cause respiratory irritation (H335)[1]

Recommended Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential for applications in organic synthesis and drug discovery. Its bifunctional nature, coupled with the desirable properties of the cyclohexane scaffold, makes it an attractive starting material for the generation of diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 24). This compound. Retrieved from [Link]

Sources

Spectroscopic Fingerprints of 4-Hydroxycyclohexanecarbonitrile: A Technical Guide to Isomer Differentiation

This technical guide provides an in-depth analysis of the spectroscopic data for the cis and trans isomers of 4-Hydroxycyclohexanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the principles of stereochemistry and conformational analysis. Our focus is to elucidate the distinct spectroscopic signatures that enable the unambiguous differentiation of these two diastereomers, a critical step in synthesis, quality control, and the development of pharmacologically active molecules.

The Stereochemical Landscape of this compound

This compound possesses two stereogenic centers, giving rise to a pair of diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and nitrile (-CN) groups on the cyclohexane ring dictates the isomer's three-dimensional structure and, consequently, its physical, chemical, and spectroscopic properties.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For 1,4-disubstituted cyclohexanes, the trans isomer typically exists in a more stable di-equatorial conformation, while the cis isomer has one axial and one equatorial substituent. This fundamental difference in spatial arrangement is the key to their distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Assignment

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons attached to the carbons bearing the hydroxyl and nitrile groups (C1 and C4), provide unambiguous structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

The key to differentiating the isomers lies in the analysis of the signals for the methine protons at C1 (H-1, adjacent to -CN) and C4 (H-4, adjacent to -OH). The orientation of these protons (axial or equatorial) significantly influences their chemical shift and their coupling to adjacent protons.

-

Axial vs. Equatorial Protons: In a cyclohexane ring, axial protons are shielded by the electron clouds of the C-C bonds and typically resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[1] Equatorial protons lie in the deshielding zone of the C-C single bonds and thus appear at a lower field (higher ppm value).[1]

-

Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them. Axial-axial couplings (Jaa) are typically large (10-13 Hz), while axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are much smaller (2-5 Hz).

Interpreting the Spectra:

-

trans-4-Hydroxycyclohexanecarbonitrile: In its preferred di-equatorial conformation, both the -OH and -CN groups are equatorial. This places the H-1 and H-4 protons in axial positions. Consequently, their signals will appear as broad multiplets or triplets of triplets with large axial-axial coupling constants.

-

cis-4-Hydroxycyclohexanecarbonitrile: This isomer exists as a conformational equilibrium between two chair forms, where one substituent is axial and the other is equatorial. The observed NMR spectrum is a time-average of these two conformers. The H-1 and H-4 protons will exhibit both axial and equatorial character, resulting in signals with averaged and smaller coupling constants compared to the trans isomer.

Table 1: Expected ¹H NMR Characteristics of this compound Isomers

| Isomer | H-1 (CH-CN) Position | H-4 (CH-OH) Position | Key Differentiating Feature |

| trans | Axial | Axial | Large axial-axial coupling constants (10-13 Hz) for H-1 and H-4 signals. |

| cis | Axial/Equatorial (averaged) | Axial/Equatorial (averaged) | Smaller, averaged coupling constants for H-1 and H-4 signals. |

¹³C NMR Spectroscopy: A Complementary Perspective

¹³C NMR spectroscopy provides additional confirmation of the isomeric identity. The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the orientation of the substituents.

-

Gamma-Gauche Effect: An axial substituent will cause a shielding (upfield shift) of the carbons at the gamma position (C-3 and C-5 relative to the substituent at C-1). This effect is a hallmark of axial substitution.

Interpreting the Spectra:

-

trans-4-Hydroxycyclohexanecarbonitrile (di-equatorial): The carbon signals will be relatively downfield compared to the cis isomer due to the absence of significant gamma-gauche effects.

-

cis-4-Hydroxycyclohexanecarbonitrile (axial/equatorial): The presence of an axial substituent in the conformational equilibrium will lead to a shielding of the gamma carbons, causing their signals to appear at a higher field (lower ppm) compared to the trans isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for confirming the presence of the key functional groups: the hydroxyl (-OH) and the nitrile (-CN).

-

Hydroxyl (-OH) Group: A broad and intense absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.[4][5]

-

Nitrile (-CN) Group: A sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹ is indicative of the C≡N stretching vibration for a saturated nitrile.[6][7]

-

C-H Stretching: Strong absorptions between 2960 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexane ring.[5]

While IR spectroscopy is less definitive than NMR for distinguishing between the cis and trans isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different overall molecular symmetry and vibrational modes of the two diastereomers. Patent data for derivatives of this compound shows the characteristic nitrile peak around 2234-2235 cm⁻¹.[1][2]

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | 2960 - 2850 | Strong |

| C≡N Stretch | 2260 - 2240 | Medium, Sharp |

Mass Spectrometry (MS): Elucidating the Molecular Structure and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural confirmation. The molecular formula of this compound is C₇H₁₁NO, corresponding to a molecular weight of approximately 125.17 g/mol .

Expected Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 125 may be observed, although it might be weak for cyclic alcohols.[8]

-

Loss of Water (M-18): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 107.

-

Loss of HCN (M-27): The nitrile group can be lost as hydrogen cyanide, leading to a peak at m/z 98.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the hydroxyl or nitrile groups can lead to characteristic fragment ions. For instance, cleavage next to the hydroxyl group can result in a resonance-stabilized cation.

-

Ring Cleavage: The cyclohexane ring can undergo complex fragmentation, leading to a series of smaller fragment ions. A peak at m/z 57 is often observed for cyclic alcohols.[8]

The relative intensities of these fragment ions may differ between the cis and trans isomers due to the different stereochemistry influencing the stability of the fragment ions and the transition states for fragmentation.

Caption: Plausible fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

Acquiring high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the spectroscopic analysis of this compound isomers.

Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

-

IR Spectroscopy: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile for analysis by techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Data Acquisition

Caption: General workflow for the synthesis, separation, and spectroscopic characterization of this compound isomers.

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion. For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

-

FTIR Spectrometer: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometer: The choice of ionization technique (e.g., EI, ESI) will depend on the sample's volatility and stability. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

Conclusion

The differentiation of cis and trans isomers of this compound is readily achievable through a combination of modern spectroscopic techniques. ¹H NMR spectroscopy, with its ability to probe the stereochemical environment through chemical shifts and coupling constants, stands as the most definitive method for isomer assignment. ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide complementary and confirmatory data, ensuring a comprehensive and robust structural elucidation. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently identify and characterize these important diastereomers in their scientific endeavors.

References

- Google Patents. (n.d.). Therapeutically active compounds based on indazole bioisostere replacement of catechol in pde4 inhibitors. WO1999023076A1.

-

brainly.com. (2023, August 17). How does NMR distinguish between axial and equatorial protons?. Retrieved from [Link]

- Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds. WO1999023077A1.

- Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds. OA11354A.

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Fragmentation and Interpretation of Spectra. (n.d.).

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2020, May 29). 1H NMR of cyclohexane. Retrieved from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

Sources

- 1. OA11354A - Indazole bioisostere replacement of catechol in therapeutically active compounds. - Google Patents [patents.google.com]

- 2. WO1999023076A1 - Therapeutically active compounds based on indazole bioisostere replacement of catechol in pde4 inhibitors - Google Patents [patents.google.com]

- 3. WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 4. SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 5. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 7. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]

- 8. HK1228382B - Aryl sultam derivatives as rorc modulators - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stereoisomers of 4-Hydroxycyclohexanecarbonitrile

Abstract: 4-Hydroxycyclohexanecarbonitrile is a disubstituted cyclohexane derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its stereochemistry, existing as two distinct diastereomers: cis and trans. These isomers exhibit unique three-dimensional arrangements and, consequently, different physicochemical and biological properties. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their conformational analysis, synthesis, separation, characterization, and comparative properties for researchers, chemists, and drug development professionals.

Introduction: The Significance of Stereoisomerism

In the realm of molecular science, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. For a molecule like this compound, which features two substituents on a flexible cyclohexane ring, this arrangement gives rise to cis and trans diastereomers. In the cis isomer, the hydroxyl (-OH) and nitrile (-CN) groups reside on the same face of the ring, whereas in the trans isomer, they are on opposite faces.

This seemingly subtle difference has profound implications. The stability, reactivity, and biological interactions of each isomer are governed by its preferred conformation. In drug development, for instance, one stereoisomer may exhibit potent therapeutic activity while the other is inactive or even toxic. Therefore, the ability to selectively synthesize, separate, and characterize these isomers is a critical capability in modern chemistry.

Molecular Structure and Conformational Analysis